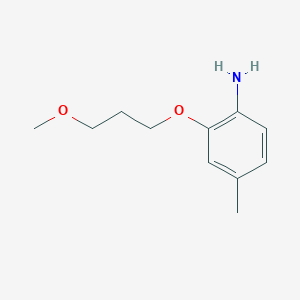

2-(3-Methoxypropoxy)-4-methylaniline

Description

Contextual Significance within Organic and Medicinal Chemistry

Aniline (B41778) and its derivatives are fundamental scaffolds in organic synthesis and are prevalent in medicinal chemistry. guidechem.comqub.ac.uk They serve as crucial building blocks for a vast array of pharmaceuticals, polymers, and dyes. nih.govgoogle.com In drug discovery, the aniline motif is often explored for its ability to form key interactions with biological targets. howeipharm.comnih.gov However, the aniline core can also present challenges, such as metabolic instability or potential toxicity, which drives significant research into creating derivatives with improved pharmacological profiles. howeipharm.comchemenu.com The specific compound 2-(3-Methoxypropoxy)-4-methylaniline, with its ether and methyl substitutions, represents a unique structure within this class, but its potential contributions or liabilities have not been explored in academic literature.

Research Landscape and Emerging Areas of Study for Aniline Derivatives

The current research landscape for aniline derivatives is vibrant and multifaceted. Key areas of investigation include:

Novel Synthesis Methods: Researchers are continuously developing more efficient, selective, and sustainable methods for synthesizing substituted anilines. google.com This includes catalyst-free reactions and novel C-N bond formation strategies. nih.govgoogle.com

Bioisosteric Replacement: A major trend involves the strategic replacement of the aniline group in drug candidates to mitigate metabolic risks while retaining or enhancing biological activity. howeipharm.comchemenu.com Saturated carbocycles and other non-classical isosteres are being investigated as potential substitutes. chemenu.com

Polymer Science: Aniline derivatives are key monomers in the synthesis of conductive polymers like polyaniline (PANI), which have applications in sensors and electronic devices. nih.gov Research focuses on how different substituents on the aniline ring affect the polymer's properties. nih.gov

Medicinal Chemistry Applications: Substituted anilines are integral to the development of new therapeutic agents across various disease areas, including oncology and infectious diseases. qub.ac.ukgoogle.com For example, a patent for the anti-ulcer drug Rabeprazole sodium describes an intermediate, 4-(3-methoxypropoxy)-3-methylpyridine-N-oxide, which features a similar methoxypropoxy sidechain, though it is a pyridine, not an aniline derivative.

Objectives and Scope of Academic Inquiry into this compound

There is no documented academic inquiry specifically focused on this compound. The objectives and scope for such a study would hypothetically involve:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce the compound and fully characterizing its structure and physicochemical properties using techniques like NMR and mass spectrometry.

Biological Screening: Evaluating its activity against a panel of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how the methoxypropoxy and methyl groups contribute to any observed biological effects.

Intermediate for Complex Molecules: Investigating its utility as a building block for more complex chemical structures in materials science or agrochemicals.

As of now, these potential research avenues remain unexplored in published literature.

Data Tables

Due to the absence of research data for this compound, no data tables can be generated.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxypropoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9-4-5-10(12)11(8-9)14-7-3-6-13-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLWBSKDDGKTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274452 | |

| Record name | 2-(3-Methoxypropoxy)-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946716-26-3 | |

| Record name | 2-(3-Methoxypropoxy)-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946716-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxypropoxy)-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxypropoxy 4 Methylaniline

Established Synthetic Pathways for 2-(3-Methoxypropoxy)-4-methylaniline

The construction of this compound typically involves the strategic formation of its key structural features, namely the ether linkage and the arylamine. Established methods often rely on classical organic reactions tailored to achieve the desired substitution pattern on the aniline (B41778) ring.

Nucleophilic Substitution Strategies in Ether Linkage Formation

A primary and widely utilized method for forming the ether bond in this compound is through nucleophilic substitution. This strategy often involves the reaction of a precursor containing a hydroxyl group with an appropriate alkyl halide in the presence of a base.

A plausible synthetic route commences with 2-amino-5-methylphenol (B193566). The phenolic hydroxyl group, being acidic, can be deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide can then react with 1-bromo-3-methoxypropane (B1268092) via a Williamson ether synthesis. The bromide acts as a good leaving group, facilitating the formation of the desired ether linkage.

Table 1: Key Reactants in Nucleophilic Substitution for Ether Linkage Formation

| Reactant | Role |

| 2-Amino-5-methylphenol | Starting material containing the aniline core and a hydroxyl group. |

| 1-Bromo-3-methoxypropane | Alkylating agent providing the 3-methoxypropoxy side chain. |

| Base (e.g., NaOH, K₂CO₃) | Deprotonates the phenolic hydroxyl group to enhance its nucleophilicity. |

| Solvent (e.g., Acetone, DMF) | Provides a medium for the reaction to occur. |

This method is advantageous due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions. The selectivity of the reaction for the hydroxyl group over the amine is typically high due to the greater acidity of the phenol (B47542).

Electrophilic Aromatic Substitution Approaches on Analogous Anilines

While direct electrophilic substitution on the final target molecule is less common for its primary synthesis, the principles of electrophilic aromatic substitution are crucial in the synthesis of its precursors. byjus.comwikipedia.org The amino group of an aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. libretexts.orgchemistrysteps.com

For instance, the synthesis of the precursor 2-amino-5-methylphenol can involve nitration of p-cresol (B1678582) (4-methylphenol). The hydroxyl group directs the incoming nitro group to the ortho position. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with metals in acidic media (e.g., tin or iron in HCl), yields the desired aminophenol. chemicalbook.com

It's important to note that direct halogenation or nitration of anilines can be challenging to control and may lead to over-reaction or oxidation. libretexts.org To circumvent this, the activating effect of the amino group can be moderated by converting it into an amide, such as an acetanilide. libretexts.org This protecting group strategy allows for more controlled electrophilic substitution, after which the amide can be hydrolyzed back to the amine. libretexts.org

Catalytic Methods in Arylamine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and sustainability. The synthesis of arylamines, including precursors to this compound, has benefited significantly from these advancements. researchgate.netorganic-chemistry.org

Catalytic reduction of nitroarenes is a prime example. chemicalbook.com As mentioned, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups to amines, often proceeding with high yield and selectivity under mild conditions. chemicalbook.com Other transition metal catalysts, such as those based on nickel, platinum, or rhodium, can also be employed. researchgate.net

Furthermore, catalytic C-N bond-forming reactions, like the Buchwald-Hartwig amination, provide powerful tools for constructing arylamines from aryl halides or triflates. manchester.ac.uk While perhaps not the most direct route to this compound itself, these methods are invaluable for the synthesis of more complex or substituted aniline derivatives that could serve as advanced precursors. researchgate.net

Advanced Synthetic Strategies and Multi-Step Synthesis Design

The synthesis of a molecule like this compound can be approached with more sophisticated strategies that prioritize efficiency, yield, and the potential for diversification. youtube.comlibretexts.orgyoutube.com

Convergent and Divergent Synthesis Techniques

Conversely, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of related structures. wikipedia.orgresearchgate.net One could envision a scenario where 2-amino-5-methylphenol serves as a pluripotent intermediate. This compound could be reacted with a range of different electrophiles at the hydroxyl group to generate a library of ether-linked anilines, with this compound being just one member. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of any synthetic endeavor to maximize yield and purity while minimizing side products and reaction times. beilstein-journals.orgnih.govresearchgate.net For the synthesis of this compound, several parameters can be fine-tuned.

In the Williamson ether synthesis step, the choice of base, solvent, and temperature can significantly impact the outcome. A strong, non-nucleophilic base might be preferred to avoid side reactions. The solvent should be able to dissolve the reactants and facilitate the desired substitution pathway. Phase-transfer catalysts can sometimes be employed to improve the reaction between an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide.

For catalytic reactions, such as the reduction of a nitro group, the catalyst loading, hydrogen pressure, and temperature must be carefully controlled. Over-reduction or side reactions can occur under overly harsh conditions. The choice of catalyst itself can also influence selectivity, especially in the presence of other reducible functional groups.

Table 2: Parameters for Optimization in the Synthesis of this compound

| Reaction Step | Parameter to Optimize | Desired Outcome |

| Ether Synthesis | Base strength and type | Complete deprotonation of phenol without side reactions. |

| Solvent polarity | Efficient dissolution of reactants and favoring SN2 pathway. | |

| Temperature | Sufficient rate of reaction without promoting decomposition. | |

| Nitro Reduction | Catalyst type and loading | High conversion and selectivity for the amino group. |

| Hydrogen pressure | Complete reduction in a reasonable timeframe. | |

| Solvent | Good solubility of starting material and product. |

By systematically adjusting these conditions, chemists can develop a robust and efficient synthesis for this compound, suitable for both laboratory-scale research and potential larger-scale production.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound involves the introduction of a methoxypropoxy group and a methyl group onto an aniline core. Achieving the desired 2,4-substitution pattern with specific functional groups requires careful consideration of chemo-, regio-, and stereoselective control.

A plausible synthetic approach could involve the etherification of a suitably substituted phenol followed by reduction of a nitro group to the aniline. For instance, starting from 2-nitro-4-methylphenol, a Williamson ether synthesis with 1-bromo-3-methoxypropane in the presence of a base would yield 1-(3-methoxypropoxy)-2-nitro-4-methylbenzene. Subsequent reduction of the nitro group, for example through catalytic hydrogenation using a palladium catalyst, would furnish the target molecule, this compound. chemicalbook.com This multi-step synthesis requires control over the etherification reaction to avoid side reactions and ensure high regioselectivity.

Alternatively, a one-step synthesis method involving hydrogenation and transposition of nitrobenzene (B124822) compounds in the presence of methanol (B129727) and a sulfuric acid passivator has been reported for producing p-methoxyaniline compounds. google.com While not directly applied to the target molecule, this approach highlights the potential for developing more direct synthetic routes.

The stereochemistry of the methoxypropoxy side chain is not typically a factor in these syntheses unless chiral starting materials are used. The primary challenge lies in achieving the correct regiochemistry on the aromatic ring. The directing effects of the substituents on the aniline ring are crucial for any further substitution reactions.

Chemical Reactivity and Derivatization Studies of this compound

The reactivity of this compound is governed by the interplay of its three key functional components: the aromatic amine, the alkoxy chain, and the substituted benzene (B151609) ring.

Oxidation Reactions

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of azoxybenzenes, while stronger oxidants can lead to the corresponding nitroso or nitro derivatives. acs.org The presence of the electron-donating methoxypropoxy and methyl groups activates the aromatic ring, potentially making it more susceptible to oxidation compared to unsubstituted aniline. The oxidation of anilines can be a complex process, and controlling the selectivity to obtain a single product can be challenging. openaccessjournals.com The Boyland-Sims oxidation, which uses potassium persulfate, is a known method for the oxidation of aromatic amines. researchgate.net

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Mild Oxidants (e.g., H₂O₂ with base) | 2,2'-bis(3-methoxypropoxy)-4,4'-dimethylazoxybenzene |

| Strong Oxidants (e.g., KMnO₄) | 1-(3-methoxypropoxy)-2-nitro-4-methylbenzene |

This table presents potential oxidation products based on general reactivity patterns of substituted anilines.

Reactions Involving the Aromatic Amine Moiety

The amino group is a versatile functional handle for a wide range of chemical transformations.

The amino group is a strong activating group and, along with the methoxypropoxy group, directs electrophilic substitution to the ortho and para positions. In this compound, the positions ortho and para to the powerful amino group are at C6, C4 (blocked by methyl), and C2 (blocked by the alkoxy group). The position ortho to the methoxypropoxy group (C3) and the position ortho to the methyl group (C5) are also potential sites for substitution. The interplay between the directing effects of the amino, methoxypropoxy, and methyl groups will determine the regioselectivity of electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The strong activating nature of the amino group often leads to multiple substitutions, and controlling the selectivity to achieve monosubstitution can be difficult.

The primary aromatic amine functionality of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orglibretexts.org This reaction yields a diazonium salt, which is a versatile intermediate in organic synthesis. The stability of the diazonium salt is influenced by the substitution pattern on the aromatic ring. acs.orgrsc.org

The resulting diazonium salt can be subjected to a variety of subsequent transformations, known as Sandmeyer or related reactions, to introduce a wide range of functional groups onto the aromatic ring, replacing the original amino group.

Table 2: Potential Transformations of the Diazonium Salt of this compound

| Reagent | Product |

| CuCl | 2-chloro-1-(3-methoxypropoxy)-4-methylbenzene |

| CuBr | 2-bromo-1-(3-methoxypropoxy)-4-methylbenzene |

| CuCN | 2-(3-methoxypropoxy)-4-methylbenzonitrile |

| KI | 1-iodo-2-(3-methoxypropoxy)-4-methylbenzene |

| H₂O, Δ | 2-(3-methoxypropoxy)-4-methylphenol |

| HBF₄, Δ | 1-fluoro-2-(3-methoxypropoxy)-4-methylbenzene |

This table outlines potential products from the diazotization of this compound followed by various nucleophilic substitution reactions.

Reactions Involving the Alkoxy Chain

The ether linkage in the 3-methoxypropoxy side chain can be cleaved under certain conditions. Acid-catalyzed cleavage of ethers, particularly with strong acids like HBr or HI, is a common method. The regioselectivity of the cleavage would depend on the relative stability of the potential carbocation intermediates or the steric hindrance at the two carbon atoms of the ether linkage. Selective cleavage of one methoxy (B1213986) group in the presence of others has been achieved using specific Lewis acids. nih.gov

Computational Chemistry and Theoretical Characterization

Theoretical Mechanistic Elucidations of Reactions Involving 2-(3-Methoxypropoxy)-4-methylaniline

Without access to dedicated computational chemistry studies on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and citation of research findings. Further research would be required to be published on this molecule before such an article could be written.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Spectra Analysis

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the number and types of hydrogen and carbon atoms present in a molecule.

The ¹H NMR spectrum of 2-(3-methoxypropoxy)-4-methylaniline is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show three signals for the protons on the substituted benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet in the upfield region. The protons of the methoxypropoxy side chain would present as a set of multiplets, including a characteristic singlet for the methoxy (B1213986) group's protons and triplets or quintets for the propyl chain protons, with their chemical shifts and coupling patterns dictated by their proximity to the oxygen atoms.

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments. For this compound, a total of 11 distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxypropoxy groups, and the methyl group. The carbons of the methoxypropoxy chain and the methyl group on the ring would appear at higher field strengths.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.6-6.8 | Multiplet |

| NH₂ | ~3.5 | Broad Singlet |

| O-CH₂ (propoxy) | ~4.0 | Triplet |

| CH₂ (propoxy) | ~2.0 | Quintet |

| O-CH₂ (propoxy) | ~3.6 | Triplet |

| O-CH₃ (methoxy) | ~3.3 | Singlet |

| Ar-CH₃ | ~2.2 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~137 |

| C-O | ~145 |

| C-CH₃ | ~128 |

| Aromatic CH | 115-120 |

| Ar-CH₃ | ~20 |

| O-CH₂ (propoxy) | ~69 |

| CH₂ (propoxy) | ~30 |

| O-CH₂ (propoxy) | ~71 |

| O-CH₃ (methoxy) | ~59 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be observed between the adjacent protons in the propyl chain of the methoxypropoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. cheminfo.org An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal, for example, linking the singlet of the aromatic methyl protons to the corresponding methyl carbon signal. cheminfo.orgdrugbank.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons that are two or three bonds apart. cheminfo.org This is particularly powerful for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the protons of the O-CH₂ group of the propoxy chain and the aromatic carbon to which the oxygen is attached, confirming the ether linkage. Similarly, correlations between the aromatic protons and the carbons of the neighboring substituents would solidify the substitution pattern on the benzene ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Modes

The IR spectrum of this compound would display several characteristic absorption bands that signify its key functional groups.

N-H Stretching : The primary amine (-NH₂) group would be identified by two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

C-H Stretching : Aromatic C-H stretching vibrations would appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxypropoxy groups would be observed as strong bands just below 3000 cm⁻¹.

C-O Stretching : A strong absorption band corresponding to the C-O-C (ether) stretching vibration of the methoxypropoxy group would be expected in the region of 1250-1000 cm⁻¹.

Aromatic C=C Bending : The presence of the benzene ring would be confirmed by several bands in the fingerprint region (below 1500 cm⁻¹), including C=C in-ring bending vibrations.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3500 |

| Aromatic CH | C-H Stretch | 3000-3100 |

| Aliphatic CH | C-H Stretch | 2850-2960 |

| Ether | C-O Stretch | 1050-1250 |

| Aromatic Ring | C=C Bend (in-ring) | 1450-1600 |

Influence of Substituents on IR Absorption

The positions and intensities of IR absorption bands are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino and methoxypropoxy groups can affect the force constants of the bonds within the ring and the attached functional groups. For instance, the electron-donating nature of these groups can influence the exact position of the aromatic C=C bending vibrations. The presence of the methyl group, another electron-donating group, would further contribute to these shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. nih.gov

The molecular weight of this compound is 195.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195.

The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of fragments from the propoxy chain.

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the oxygen atom in the propoxy chain is a common fragmentation pathway for ethers. This could lead to the formation of a stable oxonium ion.

Loss of the Methoxypropoxy Side Chain : A significant fragment would likely be observed corresponding to the loss of the entire methoxypropoxy group (•OCH₂(CH₂)₂OCH₃), resulting in an ion at m/z 106, which corresponds to the 4-methylanilinium radical cation.

Fragmentation of the Propoxy Chain : Fragmentation within the propoxy chain itself could lead to the loss of smaller neutral fragments, such as formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄), giving rise to a series of smaller fragment ions.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 195 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₂OCH₃]⁺ |

| 136 | [M - CH₂CH₂OCH₃]⁺ |

| 106 | [M - OCH₂(CH₂)₂OCH₃]⁺ (4-methylanilinium radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 59 | [CH₂(CH₂)₂OCH₃]⁺ |

This detailed spectroscopic analysis, combining one- and two-dimensional NMR, IR, and MS, allows for the comprehensive structural elucidation and confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound, with the molecular formula C₁₁H₁₇NO₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.

The calculated monoisotopic mass provides a highly accurate target for HRMS analysis, allowing for unambiguous confirmation of the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound Interactive data table. Click on headers to sort.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ |

| Nominal Mass | 195 amu |

| Theoretical Monoisotopic Mass | 195.12593 Da |

Ion Fragmentation Pathways Elucidation

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides invaluable information about a molecule's structure by analyzing how it breaks apart. libretexts.org When the molecular ion of this compound, [M+H]⁺ with an m/z of approximately 196.1337, is subjected to collision-induced dissociation, it undergoes characteristic fragmentation.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. Key fragmentation pathways would likely include:

Cleavage of the Propoxy Chain: The ether linkage is a common site for fragmentation. A primary cleavage could occur at the C-O bond of the propoxy group, leading to the loss of a methoxypropoxy radical and formation of a key ion.

Loss of the Methoxy Group: A smaller fragment loss could involve the terminal methoxy group (-OCH₃) from the side chain.

Fragmentation within the Propoxy Chain: The three-carbon chain itself can fragment, for example, through the loss of propylene.

Aromatic Ring Fragmentation: While typically requiring more energy, fragmentation of the substituted aniline (B41778) ring can also occur.

These pathways help to confirm the connectivity of the atoms within the molecule. The relative abundance of different fragment ions provides insight into the stability of different parts of the molecular structure.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not available in the reviewed literature, this section describes the principles and the type of information that would be obtained from such an analysis.

Crystal Structure Analysis and Molecular Geometry

An XRD analysis would reveal the precise coordinates of each atom in the crystal's unit cell. From this data, exact bond lengths, bond angles, and torsion angles can be determined. This allows for a detailed description of the molecule's conformation. Key geometric parameters that would be determined include:

The planarity of the aniline ring.

The bond lengths of C-N, C-O, and C-C bonds.

The bond angles around the substituent groups.

The conformation of the flexible methoxypropoxy side chain, defined by its torsion angles.

Table 2: Predicted Crystallographic Data Parameters This table represents the type of data that would be obtained from an XRD analysis. Specific values are hypothetical.

| Parameter | Description |

|---|---|

| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

Intermolecular Interactions and Packing

XRD analysis also elucidates how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. For this compound, the primary amine group (-NH₂) is a hydrogen bond donor, and the oxygen atoms of the ether and methoxy groups are potential hydrogen bond acceptors. A detailed analysis would identify these specific interactions, describing how they link molecules into a three-dimensional supramolecular architecture.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of an aniline derivative is characterized by absorption bands originating from π→π* transitions within the benzene ring.

The presence of substituents on the ring alters the energy of these transitions and, consequently, the absorption maxima (λ_max). The amino group (-NH₂) and the methoxypropoxy group (-OR) are both strong auxochromes, meaning they are electron-donating groups that increase the electron density of the aromatic ring. This effect typically causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to unsubstituted benzene. The spectrum of this compound would be expected to show characteristic bands related to these transitions. The specific λ_max values are influenced by the solvent's polarity.

Table 3: Expected UV-Vis Absorption Data This table presents expected absorption regions for the compound based on typical aniline derivatives.

| Transition Type | Expected λ_max Range (nm) | Chromophore |

|---|---|---|

| π→π* | 230-250 | Substituted Benzene Ring |

Applications and Research Directions in Materials and Life Sciences

Role as a Chemical Intermediate in Advanced Organic Synthesis

2-(3-Methoxypropoxy)-4-methylaniline is a substituted aniline (B41778) that serves as a versatile building block in organic chemistry. Its structural features—a nucleophilic amino group, an electron-rich aromatic ring, and functionalizing methoxypropoxy and methyl groups—make it a valuable precursor for constructing more complex molecular frameworks. The aniline moiety is a key reactive site, enabling a wide range of chemical transformations essential for creating advanced organic molecules.

The molecular architecture of this compound makes it a strategic starting material or intermediate for high-value pharmaceutical compounds, most notably in the class of renin inhibitors.

Renin Inhibitors: The most prominent example is Aliskiren, the first orally active direct renin inhibitor approved for treating hypertension. ijcrt.orgdrugbank.com The chemical structure of Aliskiren is (2S,4S,5S,7S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]-octanamide. eoinobrien.org A critical component of this structure is the 4-methoxy-3-(3-methoxypropoxy)phenyl moiety, which is structurally analogous to this compound. nih.gov Synthetic pathways for Aliskiren described in patents involve building blocks that contain this substituted phenyl ring. allfordrugs.comgoogle.comgoogle.com For instance, one patented synthesis utilizes 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene as a key intermediate. allfordrugs.com The aniline functional group in the title compound serves as a versatile handle that can be modified or replaced through various organic reactions to build the side chain necessary for the final drug structure, positioning it as a plausible precursor for the core scaffold of Aliskiren and related renin inhibitors.

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole (B731) and pantoprazole, are a class of drugs that inhibit gastric acid secretion. wikipedia.orgnih.gov Their core structure is typically a substituted benzimidazole (B57391) ring system. researchgate.net The synthesis of benzimidazoles often begins with ortho-phenylenediamines (a benzene (B151609) ring with two adjacent amino groups). Substituted anilines like this compound can be converted into ortho-phenylenediamines through nitration followed by reduction. The resulting diamine, bearing the methoxypropoxy and methyl substituents, could then undergo cyclization with various reagents to form the benzimidazole core of a novel PPI. This positions the title compound as a potential starting material for creating new PPIs with tailored properties.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. nih.govrsc.org Anilines are prized starting materials for synthesizing a wide array of nitrogen-containing heterocycles. acs.orgyoutube.com

The amino group of this compound can act as a nucleophile in cyclization and condensation reactions. For example, in reactions like the Paal-Knorr synthesis, an aniline can react with a 1,4-dicarbonyl compound to form a substituted pyrrole. youtube.com Similarly, it can participate in multicomponent reactions to generate complex heterocyclic systems like quinolines, imidazoles, and thiazoles in a single step. nih.govorganic-chemistry.org The presence of the methoxypropoxy and methyl groups on the aniline ring would be carried through the synthesis, yielding final heterocyclic products with these specific substitutions. These groups can influence the final molecule's physical and biological properties, such as solubility, lipophilicity, and receptor binding interactions.

Applications in Polymer Science and Materials Chemistry

The unique structure of this compound suggests its utility in creating functional polymers with tailored properties.

Polyaniline (PANI) is one of the most studied conductive polymers due to its unique electrical properties and environmental stability. rsc.orgnih.gov However, unmodified PANI suffers from poor solubility, which complicates its processing. A common strategy to overcome this is to use substituted aniline monomers for polymerization. rsc.orgscilit.comgoogle.com

This compound can be used as a monomer in oxidative polymerization to synthesize a substituted polyaniline. rsc.orggoogle.com The key features influencing the resulting polymer would be:

The Methyl Group: An alkyl substituent on the ring can modify the electronic properties and processing characteristics of the polymer.

The Methoxypropoxy Group: This relatively large and flexible ether group would significantly disrupt the inter-chain packing of the polymer. This disruption is expected to decrease crystallinity and enhance solubility in common organic solvents, making the polymer easier to process into films and coatings. rsc.orgnih.govacs.org

The polymerization can be achieved through chemical or electrochemical oxidation, similar to methods used for other aniline derivatives. rsc.orgnih.gov

The primary application of polyanilines is in the field of conductive materials. nih.govyoutube.com The electrical conductivity of PANI is dependent on the delocalization of electrons along its conjugated backbone, a state typically achieved through protonic acid doping. nih.govyoutube.com

Incorporating this compound as a monomer would influence the functional properties of the resulting polymer:

Electronic Effects: The electron-donating nature of the alkoxy (methoxypropoxy) and alkyl (methyl) substituents would alter the electron density of the polymer backbone. This can tune the polymer's redox potentials and its band gap, potentially affecting its conductivity and electrochromic behavior. rsc.org

Morphological Effects: The bulky side group would influence the polymer's morphology. While it may decrease conductivity by hindering inter-chain charge hopping, the improved processability could allow for the formation of more uniform thin films, which is crucial for applications in sensors, electrochromic devices, and antistatic coatings. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies and Drug Design Hypotheses

Structure-activity relationship (SAR) studies are crucial for rational drug design. The analysis of Aliskiren provides a clear example of how a molecular fragment resembling this compound contributes to potent and selective biological activity.

Aliskiren was developed through a structure-based design approach to be a highly potent and specific inhibitor of renin, a key enzyme in the renin-angiotensin system that regulates blood pressure. eoinobrien.orgnih.govnih.gov Its efficacy stems from how its different structural components interact with the active site of the renin enzyme. ijcrt.org

Table 5.3.1: Structure-Activity Relationship of Aliskiren Components

| Structural Component | Function in Binding and Activity | Reference |

|---|---|---|

| Central Hydroxyethylene Group | Acts as a transition-state isostere, mimicking the tetrahedral intermediate of angiotensinogen (B3276523) cleavage. The hydroxyl group forms critical hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp215) of renin. | eoinobrien.org |

| Amine Group | Forms a hydrogen bond with the carboxylic acid group of Gly217 and the oxygen of Asp32, further anchoring the inhibitor in the active site. | ijcrt.org |

| Isopropyl Groups (at P1 and P2') | Occupy hydrophobic pockets (S1 and S2') of the enzyme, contributing to binding affinity. | nih.gov |

| 4-Methoxy-3-(3-methoxypropoxy)phenyl Group (at P3) | This side chain binds to the large, hydrophobic S3sp subpocket of renin. This interaction is crucial for high potency and selectivity, as this subpocket is distinct in renin compared to other aspartic proteases like cathepsin D. | ijcrt.org |

The 3-(3-methoxypropoxy) substituent is a key determinant of Aliskiren's high affinity and selectivity. ijcrt.orgnih.gov This leads to the hypothesis that this compound is an excellent starting scaffold for designing inhibitors for enzymes with similar large, hydrophobic pockets. The aniline group provides a convenient attachment point for building out a larger molecular structure, while the methoxypropoxy-substituted phenyl ring can serve as the specific binding element to confer potency and selectivity.

Design and Synthesis of Derivatives for Biological Evaluation

The scaffold of this compound serves as a versatile starting point for the synthesis of novel derivatives with potential biological activities. Aniline and its derivatives are known to be key pharmacophores in a variety of biologically active molecules. researchgate.net The synthetic strategy would focus on modifying three key positions: the amine group, the aromatic ring, and the methoxypropoxy side chain.

Modification of the Amine Group: The primary amine is a reactive handle for creating a diverse library of compounds. Acylation reactions can introduce various amide functionalities, a common feature in many drug molecules. nih.gov For instance, coupling with bioactive carboxylic acids could yield N-acyl derivatives with tailored properties.

Aromatic Ring Substitution: While the parent molecule has a methyl group at the 4-position, further functionalization of the benzene ring could be explored. Electrophilic substitution reactions, if regioselectively controlled, could introduce groups like halogens or nitro groups, which are known to modulate electronic properties and metabolic stability.

Side Chain Alteration: The 3-methoxypropoxy side chain is crucial for influencing solubility and binding interactions. Derivatives could be synthesized by varying the length of the alkyl chain or replacing the terminal methoxy (B1213986) group with other functionalities, such as different alkoxy groups or even a terminal alcohol or amine, to probe structure-activity relationships (SAR). mdpi.com

The synthesis of such derivatives can often be achieved through multi-step reaction sequences starting from commercially available precursors. ijcce.ac.irresearchgate.net For example, a common route involves the etherification of a substituted phenol (B47542) followed by reduction of a nitro group to the corresponding aniline. researchgate.net Modern synthetic methods, including microwave-assisted synthesis, can be employed to accelerate reaction times and improve yields. mdpi.com

Table 1: Proposed Derivatives of this compound for Synthesis and Evaluation

| Derivative Class | Modification Strategy | Example Structure (Hypothetical) | Synthetic Route |

|---|---|---|---|

| N-Acyl Derivatives | Acylation of the primary amine with various acyl chlorides or carboxylic acids. | N-acetyl-2-(3-methoxypropoxy)-4-methylaniline | Standard amide coupling (e.g., using HATU) nih.gov |

| Ring-Halogenated | Electrophilic halogenation of the aromatic ring. | 5-chloro-2-(3-methoxypropoxy)-4-methylaniline | Direct chlorination using NCS or similar reagents. |

| Side-Chain Analogs | Synthesis from alternative alkoxy alcohols. | 2-(3-Ethoxypropoxy)-4-methylaniline | Williamson ether synthesis using 2-nitro-4-methylphenol and 3-ethoxypropan-1-ol, followed by nitro group reduction. |

| Triazole Conjugates | Conversion of the amine to an azide (B81097), followed by a 'click' reaction with an alkyne. | 1-(4-(2-(3-methoxypropoxy)-4-methylphenyl))-1,2,3-triazole derivative | Diazotization followed by azide formation and Cu-catalyzed cycloaddition. nih.gov |

Investigation of Potential Biological Activities through Structural Modification

The structural modifications outlined above are designed to explore a range of potential biological activities. The aniline scaffold is present in numerous compounds with anticancer, antimicrobial, and enzyme inhibitory properties. researchgate.netnih.gov

Anticancer Activity: Quinazoline (B50416) derivatives, which can be synthesized from aniline precursors, are known to target key enzymes in cancer pathways like phosphoinositide 3-kinases (PI3K). nih.govmedchemexpress.com By converting this compound into novel quinazoline structures, researchers could evaluate their efficacy against various cancer cell lines.

Antimicrobial Properties: Salicylanilides, formed by combining salicylic (B10762653) acid derivatives with anilines, have shown potent activity against bacteria, including resistant strains like MRSA. mdpi.com The lipophilicity and electronic nature of the substituents on the aniline ring are critical for activity, a parameter that can be systematically varied starting from the title compound. mdpi.com

Enzyme Inhibition: The propargylamine (B41283) group is a known feature of irreversible monoamine oxidase B (MAO-B) inhibitors. nih.gov Derivatives of this compound incorporating this moiety could be evaluated for their potential in treating neurodegenerative diseases. Structure-activity relationship (SAR) studies are crucial to optimize potency and selectivity. nih.gov

The evaluation process would involve in vitro screening against a panel of relevant biological targets. For promising compounds, further studies would elucidate the mechanism of action and explore the SAR to identify lead candidates. researchgate.netmdpi.com

Corrosion Inhibition Studies with Theoretical and Experimental Correlations

Organic molecules containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are frequently effective corrosion inhibitors for metals in acidic environments. researchgate.netnih.gov The molecular structure of this compound suggests it could adsorb onto a metal surface, forming a protective barrier against corrosive agents. researchgate.net

Experimental Evaluation: The potential of this compound as a corrosion inhibitor would be assessed using standard electrochemical and gravimetric techniques.

Weight Loss Method: This simple and direct method involves exposing metal coupons (e.g., mild steel or aluminum) to a corrosive medium (like 1 M HCl) with and without the inhibitor and measuring the mass loss over time. nih.gov

Potentiodynamic Polarization (PDP): PDP curves reveal whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type). rsc.org A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor indicates effective protection. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS provides information on the mechanism of inhibition. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor suggest the formation of an adsorptive protective film on the metal surface. researchgate.net

Theoretical Correlation: Computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insights that can be correlated with experimental findings. rsc.org

Quantum Chemical Parameters: Calculations can determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO indicates an ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity.

Adsorption Simulation: Molecular dynamics (MD) simulations can model the adsorption of the inhibitor molecule on the metal surface (e.g., Fe (110) for steel), providing information on the binding energy and orientation of the adsorbed molecule. rsc.org

The combination of these experimental and theoretical approaches allows for a comprehensive understanding of the inhibition mechanism, confirming that the molecule adsorbs onto the metal surface according to a specific adsorption isotherm (e.g., Langmuir). rsc.org

Table 2: Key Parameters in Corrosion Inhibition Studies

| Technique | Key Parameter | Indication of Good Inhibition | Reference Example |

|---|---|---|---|

| Experimental | |||

| Weight Loss | Inhibition Efficiency (IE%) | High value | nih.gov |

| Potentiodynamic Polarization (PDP) | Corrosion Current Density (icorr) | Low value | nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | High value | |

| Theoretical (DFT) | |||

| Quantum Calculations | EHOMO (Highest Occupied Molecular Orbital Energy) | High value | rsc.org |

| Quantum Calculations | ΔE (Energy Gap) | Low value | rsc.org |

| Molecular Dynamics | Adsorption Energy | High negative value | rsc.org |

Future Perspectives and Translational Research Opportunities

The foundational research into the synthesis, biological activity, and corrosion inhibition properties of this compound and its derivatives opens up several avenues for future work and potential translation into practical applications.

For life sciences, a derivative that shows high potency and selectivity against a specific biological target, such as a cancer-related kinase or a microbial enzyme, could become a lead compound for drug development. nih.gov Future research would involve extensive preclinical testing, including pharmacokinetic studies, to assess its drug-like properties. The ultimate goal would be to advance a candidate compound into clinical trials.

In materials science, a derivative demonstrating excellent corrosion inhibition efficiency could be developed into a commercial inhibitor formulation for industrial use. mdpi.com Future work would focus on optimizing the inhibitor concentration, studying its performance in different corrosive environments and at various temperatures, and assessing its environmental impact. The development of "green" corrosion inhibitors from such organic molecules is a significant area of current research.

Translational research opportunities lie at the intersection of these fields. For instance, understanding the molecular interactions that drive biological activity can inform the design of more effective corrosion inhibitors, and vice versa. The synthetic methodologies developed can be applied to create a wide range of novel functional molecules, expanding the chemical space for both drug discovery and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methoxypropoxy)-4-methylaniline, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the aniline core. A common approach includes:

Core Preparation : Starting with 4-methylaniline, introduce the methoxypropoxy group via nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-methylaniline with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Purification : Column chromatography or recrystallization to isolate the product.

Yield Optimization : Catalyst choice (e.g., Pd-based catalysts for coupling reactions) and solvent selection (polar aprotic solvents like DMF enhance reactivity) critically affect yield .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological characterization involves:

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential amine volatility and respiratory irritation .

- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

DFT studies (e.g., B3LYP/6-31G*) can:

Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the methoxypropoxy group may lower LUMO energy, enhancing electrophilic substitution .

Vibrational Analysis : Simulate IR spectra to validate experimental peaks, focusing on -NH₂ and ether vibrations .

Solvent Effects : Include polarizable continuum models (PCM) to assess solvation effects on stability .

Case Study : Analogous trifluoromethyl-aniline derivatives showed HOMO-LUMO gaps of ~4.5 eV, correlating with experimental redox potentials .

Q. How can machine learning (ML) optimize reaction conditions for synthesizing derivatives of this compound?

ML approaches (e.g., random forest algorithms) leverage high-throughput datasets to:

Predict Catalyst Performance : Identify Pd-based catalysts (e.g., Pd(OAc)₂) that tolerate steric hindrance from the methoxypropoxy group during cross-coupling .

Feature Selection : Descriptors like Hammett σ values for substituents and solvent polarity indices improve model accuracy .

Yield Prediction : Models trained on 4-methylaniline reactions achieved ±8% yield accuracy in out-of-sample tests .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies often arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent conditions .

- Tautomerism : -NH₂ protons may exhibit broadening due to hydrogen bonding; low-temperature NMR (e.g., –40°C) can resolve splitting .

- Impurity Interference : Use 2D NMR (e.g., HSQC) to distinguish overlapping signals in crude mixtures .

Example : In a study of 4-(2-methoxyethyl)aniline, DMSO-d₆ caused a 0.2 ppm upfield shift in -NH₂ protons compared to CDCl₃ .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Protecting Groups : Temporarily protect -NH₂ with acetyl groups to prevent undesired electrophilic attacks .

- Catalyst Screening : Use Pd/XPhos systems to suppress β-hydride elimination in cross-coupling reactions .

- Additive Control : Additives like Cs₂CO₃ improve regioselectivity in Ullmann-type couplings .

Case Study : Chan-Lam coupling of 4-methylaniline derivatives achieved 74% yield with BINAP ligand and anhydrous dioxane .

Q. What biochemical assays are suitable for studying the interactions of this compound with enzymes?

- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., cytochrome P450) to assess binding affinity .

- Kinetic Studies : Measure IC₅₀ values via enzyme inhibition assays (e.g., acetylcholinesterase) .

- Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins, validated by mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.